molecular formula C8H9BO5 B1371398 4-Borono-3-methoxybenzoic acid CAS No. 741699-09-2

4-Borono-3-methoxybenzoic acid

Cat. No. B1371398
Key on ui cas rn: 741699-09-2
M. Wt: 195.97 g/mol
InChI Key: ITWXOEQLYFYTJX-UHFFFAOYSA-N
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Patent
US07423185B2

Procedure details

Lithium hydroxide monohydrate (0.092 g) was added to a mixture of 4-ethoxycarbonyl-2-methoxyphenylboronic acid (0.049 g), water (1 mL) and 1,4-dioxane (1 mL), and the mixture was stirred at room temperature overnight. 2 mol/L hydrochloric acid (1.09 mL) was added to the reaction mixture, and the solvent was evaporated under reduced pressure. The residue was washed with water to afford the title compound (0.035 g).
Name
Lithium hydroxide monohydrate
Quantity
0.092 g
Type
reactant
Reaction Step One
Quantity
0.049 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C([O:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([B:15]([OH:17])[OH:16])=[C:11]([O:18][CH3:19])[CH:10]=1)=[O:8])C.O.Cl>O1CCOCC1>[C:7]([C:9]1[CH:14]=[CH:13][C:12]([B:15]([OH:17])[OH:16])=[C:11]([O:18][CH3:19])[CH:10]=1)([OH:8])=[O:6] |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
0.092 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
0.049 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=C(C=C1)B(O)O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.09 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)C1=CC(=C(C=C1)B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.035 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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